molecular formula C15H16FN3O3S B5694145 N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B5694145
M. Wt: 337.4 g/mol
InChI Key: FLVPSGSXPPSVSB-UHFFFAOYSA-N
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Description

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as FMTPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. FMTPG is a member of the glycine transporter-1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors have been studied for their potential use in treating a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

FMTPG works by inhibiting the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which leads to an increase in the levels of glycine in the brain. This increase in glycine levels has been shown to have a variety of effects on the brain, including an increase in the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
FMTPG has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NMDA receptor activity, FMTPG has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects have been studied in animal models and in vitro experiments.

Advantages and Limitations for Lab Experiments

FMTPG has several advantages for use in lab experiments. It is a potent and selective inhibitor of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which makes it a valuable tool for studying the role of glycine in the brain. However, there are also some limitations to the use of FMTPG in lab experiments. For example, FMTPG has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on FMTPG and other N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors. One area of interest is the use of these compounds in the treatment of psychiatric and neurological disorders. FMTPG has been shown to have potential as a treatment for schizophrenia, depression, and anxiety, and further research is needed to explore its therapeutic potential in these areas. Another area of interest is the development of more potent and selective N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors, which could lead to more effective treatments for these disorders. Finally, there is also interest in studying the effects of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors on other physiological processes, such as pain perception and inflammation.

Synthesis Methods

FMTPG can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of FMTPG has been described in several scientific publications, including a 2007 article in the Journal of Medicinal Chemistry. The synthesis process involves the use of various reagents and solvents, and typically requires several purification steps to obtain the final product.

Scientific Research Applications

FMTPG has been extensively studied for its potential use in medical research. In particular, FMTPG has been investigated for its ability to modulate the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is responsible for regulating the levels of glycine in the brain, which is an important neurotransmitter that is involved in a variety of physiological processes.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-8-3-2-7-13(14)16)11-15(20)18-10-12-6-4-5-9-17-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVPSGSXPPSVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

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